![molecular formula C8H15N B3350462 1-Azabicyclo[3.3.1]nonane CAS No. 280-77-3](/img/structure/B3350462.png)

1-Azabicyclo[3.3.1]nonane

Vue d'ensemble

Description

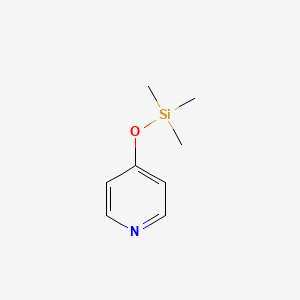

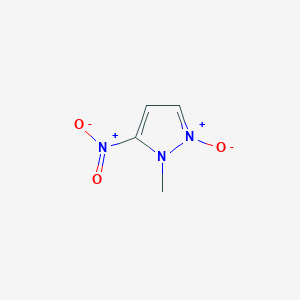

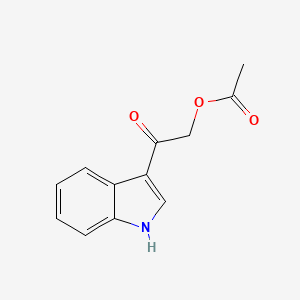

1-Azabicyclo[3.3.1]nonane is a structural motif common in many biologically significant indole-based natural products . It belongs to a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .

Synthesis Analysis

The synthesis of 1-Azabicyclo[3.3.1]nonane involves a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . An alternative approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure, leading to the target indole-fused azabicyclo[3.3.1]nonane ring system . A new route for the preparation of 1-azabicyclo[3.3.1]nonane and related compounds consists of reactions similar to the skeletal rearrangement of 2,3,5,6,7,7a-hexahydro-7a-trichloromethylpyrrolizine into 5,9,9-trichloro-1-azabicyclo[3.3.1]nonane .Molecular Structure Analysis

The structural complexity of 1-Azabicyclo[3.3.1]nonane makes it an enticing target for organic chemists . X-ray analysis of azabicyclo[3.3.1]nonane annelated with methylindole has been presented .Chemical Reactions Analysis

The chemical reactions involving 1-Azabicyclo[3.3.1]nonane include the oxidation of alcohols to afford the corresponding carbonyl compounds . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Facile One-Pot Synthesis : The derivative, 3-azabicyclo[3.3.1]nonane, can be synthesized from aromatic ketones, paraformaldehyde, and dimethylamine via a novel tandem Mannich annulation, providing a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields up to 83% (Xiao Yi et al., 2018).

- Concise Synthesis of 1-Azabicyclo[3.3.1]nonanes : A stereocontrolled bridging Michael addition technique was used for the synthesis of densely functionalized 1-azabicyclo[3.3.1]nonane frameworks, offering diastereoselective elaborationin fairly good yields through concise pathways (Anh Ngoc Ngo et al., 2012).

Biologically Active Derivatives

Synthesis from Cinchonidine for Biological Applications : 1-Azabicyclo[3.2.2]nonane, derived from cinchonidine, is a potent building block with significant biological activities, including potential treatments for Alzheimer's and asthma. The synthesis process achieves three chiral centers and yields the structure with 47% efficiency (D. Mujahidin & H. Hoffman, 2016).

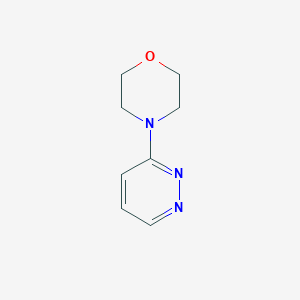

Development of Potent α7 Nicotinic Ligands : Azabicyclo[2.2.1]heptane and [3.3.1]nonane derivatives were synthesized, showing nanomolar potency and excellent selectivity over the α4β2 nicotinic subtype in vitro, suggesting potential therapeutic applications (Franck Slowinski et al., 2010).

Novel Synthetic Methodologies

Innovative Synthetic Methods : A novel synthetic method for 2-azabicyclo[3.3.1]nonanes, based on copper(I)-catalyzed intramolecular coupling, was developed. This approach expanded the scope of synthesis for these compounds (F. Diaba et al., 2012).

Base-Mediated Cascade Cyclization : A new strategy for synthesizing the oxa-azabicyclo[3.3.1]nonane subunit was developed. This method is valuable for efficiently forming the oxa-azabicyclo[3.3.1]nonane skeleton in a single chemical operation (Chiranan Pramthaisong et al., 2018).

Antiprotozoal Applications

- Antiprotozoal Potency of 3-Azabicyclo[3.2.2]nonanes : These compounds have been investigated for their antiplasmodial and antitrypanosomal activities, showing significant potential against pathogens like Plasmodium falciparum and Trypanosoma brucei rhodesiense (Sarfraz Ahmad et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-azabicyclo[3.3.1]nonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-8-4-2-6-9(5-1)7-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEHIMDNLRASDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCN(C1)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548606 | |

| Record name | 1-Azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

280-77-3 | |

| Record name | 1-Azabicyclo[3.3.1]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-[(Z)-2-nitroethenyl]indole](/img/structure/B3350386.png)

![Pyrrolo[1,2-c]pyrimidine](/img/structure/B3350400.png)

![Imidazo[1,2-B][1,2,4]triazine](/img/structure/B3350415.png)

![Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3350429.png)

![1,7-Diazabicyclo[2.2.1]heptane](/img/structure/B3350449.png)